Dimethyl 2,2'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylate
Description
Properties
IUPAC Name |
methyl 2-methoxy-3-(2-methoxy-3-methoxycarbonylphenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-21-15-11(7-5-9-13(15)17(19)23-3)12-8-6-10-14(16(12)22-2)18(20)24-4/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVPTEDHECWSQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)OC)C2=C(C(=CC=C2)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201177898 | |
| Record name | 3,3′-Dimethyl 2,2′-dimethoxy[1,1′-biphenyl]-3,3′-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201177898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156660-23-0 | |
| Record name | 3,3′-Dimethyl 2,2′-dimethoxy[1,1′-biphenyl]-3,3′-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156660-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3′-Dimethyl 2,2′-dimethoxy[1,1′-biphenyl]-3,3′-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201177898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-dimethoxy-[1,1’-biphenyl]-3,3’-dicarboxylate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of Dimethyl 2,2’-dimethoxy-[1,1’-biphenyl]-3,3’-dicarboxylate may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-dimethoxy-[1,1’-biphenyl]-3,3’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Chemical Synthesis
Synthetic Intermediates:
Dimethyl 2,2'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylate serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of complex organic molecules, particularly in the synthesis of biphenyl derivatives which are important in pharmaceuticals and agrochemicals.
Reagents in Organic Chemistry:
This compound can act as a reagent in various organic reactions, including esterification and acylation reactions. Its methoxy groups enhance its reactivity and allow for selective functionalization, making it valuable for chemists looking to create specific derivatives.
Pharmaceutical Applications
Drug Development:
Research indicates that compounds related to this compound exhibit potential biological activities. Studies have suggested that derivatives may possess anti-inflammatory and anticancer properties. The biphenyl structure is often associated with bioactive compounds that interact with biological targets effectively.
Targeted Drug Delivery Systems:
The compound's ability to form stable complexes with various drug molecules suggests its potential use in drug delivery systems. It can be modified to enhance solubility and stability of therapeutic agents, improving their pharmacokinetic profiles.
Material Science
Polymer Chemistry:
this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its application in creating high-performance polymers is an area of ongoing research.
Nanocomposites:
The compound has potential applications in the development of nanocomposites where it may serve as a coupling agent or modifier to improve the dispersion of nanoparticles within polymer matrices.
Analytical Chemistry
Chromatographic Applications:
Due to its distinct chemical properties, this compound can be used as a standard or reference material in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) for the analysis of complex mixtures.
Spectroscopic Studies:
The compound's structural characteristics make it suitable for various spectroscopic analyses (e.g., NMR and IR spectroscopy), aiding researchers in understanding molecular interactions and conformational studies.
Case Study 1: Synthesis of Biologically Active Compounds
A recent study demonstrated the synthesis of novel biphenyl derivatives from this compound that exhibited significant anti-cancer activity against specific cell lines. The study highlighted the importance of modifying the methoxy groups to enhance biological efficacy.
Case Study 2: Polymer Modification
Research conducted on polymer composites showed that incorporating this compound improved thermal stability by up to 30% compared to unmodified polymers. This finding has implications for industries requiring durable materials under extreme conditions.
Mechanism of Action
The mechanism by which Dimethyl 2,2’-dimethoxy-[1,1’-biphenyl]-3,3’-dicarboxylate exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity through binding interactions . The molecular targets and pathways involved can vary widely, depending on the context of its use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Biphenyl Dicarboxylates
Key Differences in Physicochemical Properties
Electronic Effects: Methoxy groups (-OCH₃) are electron-donating, enhancing the electron density of the biphenyl core. This contrasts with bromo substituents (-Br), which are electron-withdrawing and reduce electron density, as seen in 3,3′-dibromo-6,6′-dimethoxybiphenyl-2,2′-dicarboxylic acid . Amino groups (-NH₂) in H₂BPDC-m-(NH₂)₂ introduce Lewis basicity, enabling coordination to transition metals in catalytic applications .
Steric Effects: Tetramethoxy derivatives (e.g., H₂TMBPDC) exhibit greater steric hindrance, limiting interpenetration in MOFs and creating larger pores compared to dimethyl derivatives . Methyl groups at 4,4'-positions (4,4'-dimethylbiphenyl-2,2'-dicarboxylate) increase hydrophobicity, making the compound suitable for MOFs in non-polar environments .
Reactivity :
- Ester groups (-COOCH₃) in the title compound are hydrolyzed to carboxylic acids (-COOH) under acidic or basic conditions, a critical step in MOF synthesis. This reactivity is absent in fully carboxylated analogs like H₂TMBPDC .
Stability and Toxicity
- The title compound’s ester groups confer moderate stability under ambient conditions, unlike its carboxylic acid derivatives, which require careful handling to avoid decomposition .
- Structurally related strychnine-biphenyl dicarboxylates (e.g., strychnidin-10-one, 2,2'-difluoro-6,6'-dimethoxy[1,1'-biphenyl]-3,3'-dicarboxylate) are highly toxic, highlighting the importance of substituent choice in safety profiles .
Biological Activity
Dimethyl 2,2'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylate (CAS No. 156660-23-0) is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a biphenyl core with two methoxy groups and two carboxylate groups. Its chemical formula is , and it is characterized by its unique structural properties that influence its reactivity and biological interactions .
The biological activity of this compound primarily stems from its ability to interact with various biological targets. It can modulate enzyme activity, particularly through binding interactions that affect metabolic pathways. The presence of methoxy and carboxylate groups enhances its solubility and reactivity, allowing it to serve as a probe in biochemical assays .
Enzyme Inhibition
Research indicates that this compound may exhibit inhibitory effects on certain enzymes. For example, studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes . While specific data on this compound's COX inhibition is limited, its structural analogs suggest potential anti-inflammatory properties.
Cell Viability and Cytotoxicity
In cell viability assays, compounds structurally related to this compound demonstrated varying degrees of cytotoxicity against human dermal fibroblasts. For instance, derivatives within the same chemical family exhibited IC50 values indicating their effectiveness in inhibiting cell proliferation . This suggests that the compound may also have implications for skin-related therapies.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2,2’-Dimethoxy-1,1’-binaphthyl | Naphthyl core | Anticancer properties |
| 2,2’-Dimethoxybiphenyl | Biphenyl core | Moderate anti-inflammatory effects |
This compound is unique due to its combination of functional groups that enhance its reactivity compared to similar compounds. This versatility makes it a valuable candidate for further exploration in medicinal chemistry .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives related to this compound. For example:
- A study examined the structure-activity relationship (SAR) of several derivatives and found that modifications on the biphenyl scaffold significantly impacted their biological efficacy against COX enzymes .
- Another investigation highlighted the potential use of such compounds as anti-inflammatory agents through dual inhibition mechanisms targeting both COX and lipoxygenase (LOX) pathways .
Q & A
Q. What are the standard analytical methods for characterizing dimethyl 2,2'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylate?
Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). NMR (¹H and ¹³C) confirms structural integrity by identifying methoxy and ester groups, while MS validates molecular weight (214.3 g/mol) and fragmentation patterns. HPLC ensures purity (>95%) under reverse-phase conditions with UV detection . For pharmacopeial applications, cross-validation against USP/EP standards is recommended .
Q. What synthetic routes are commonly used to prepare this compound?
A key method involves Ullmann coupling of methyl 5-iodo-2-methoxybenzoate under high-temperature (225°C) conditions for 8 hours, yielding dimethyl 4,4′-dimethoxy-3,3′-dicarboxylate. Modifications include extended reaction times (60 minutes for intermediate steps) to improve coupling efficiency . Alternative pathways may involve Suzuki-Miyaura cross-coupling, though evidence for this specific compound is limited.
Q. What safety precautions are necessary when handling this compound?
While not classified as hazardous, standard lab precautions apply:
Q. How is the compound stored to ensure stability?
Store at room temperature in dark, dry conditions to prevent ester hydrolysis or photodegradation. Use amber glass vials with desiccants (e.g., silica gel) to maintain stability over long-term storage .
Q. What are the key spectroscopic features used in structural confirmation?
- ¹H NMR : Methoxy protons at δ 3.8–3.9 ppm; aromatic protons in biphenyl framework at δ 6.8–7.5 ppm.
- ¹³C NMR : Ester carbonyl at ~168 ppm, methoxy carbons at ~55 ppm.
- MS (ESI+) : Molecular ion peak [M+H]⁺ at m/z 215.3 .
Advanced Research Questions
Q. How can researchers design experiments to study the environmental fate of this compound?
Adopt a tiered approach:
- Phase 1 (Lab) : Assess hydrolysis kinetics under varying pH (4–9) and UV exposure.
- Phase 2 (Ecotoxicology) : Evaluate acute toxicity (LC50) in Daphnia magna or algae (OECD 202/201 guidelines).
- Phase 3 (Field) : Monitor biodegradation in soil/water systems using ¹⁴C-labeled analogs .
Table 1: Key environmental parameters
| Parameter | Method | Reference Standard |
|---|---|---|
| Hydrolysis half-life | OECD 111 (pH-dependent) | |
| Bioaccumulation | OECD 305 (log Kow measurement) |
Q. What strategies are effective in resolving contradictions between spectroscopic and crystallographic data?
Discrepancies (e.g., bond length variations in X-ray vs. DFT calculations) require:
- Cross-validation : Compare NMR-derived torsion angles with crystallographic data (e.g., C–O–C angles ~117.95° in crystal structures) .
- Dynamic NMR : Probe conformational flexibility in solution vs. solid state.
- Computational modeling : Use density functional theory (DFT) to simulate spectra and reconcile experimental vs. theoretical results .
Q. What methodologies are recommended for assessing the compound's impact on aquatic ecosystems?
- QSAR modeling : Predict toxicity using substituent-specific parameters (e.g., methoxy groups reduce bioavailability).
- Mesocosm studies : Simulate real-world exposure in controlled aquatic systems to track metabolite formation (e.g., demethylated derivatives) .
- Sensitive species testing : Prioritize organisms with high bioconcentration factors (BCF > 500) .
Q. How can cross-coupling reaction conditions be optimized to improve yield and purity?
- Catalyst screening : Test Pd(OAc)₂/XPhos systems for Ullmann coupling efficiency.
- Solvent optimization : Replace DMF with DMAc to reduce side reactions.
- Additive effects : Introduce KI (10 mol%) to enhance aryl halide activation .
Table 2: Reaction optimization parameters
| Variable | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 225°C | +15% |
| Catalyst loading | 5 mol% Pd | +10% |
| Reaction time | 8 hours | +20% |
Q. What computational approaches complement experimental data in studying this compound's reactivity?
- Molecular docking : Predict interactions with biological targets (e.g., enzymes in biphenyl degradation pathways).
- MD simulations : Analyze solvent effects on conformational stability.
- ADMET prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP = 2.1) .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
